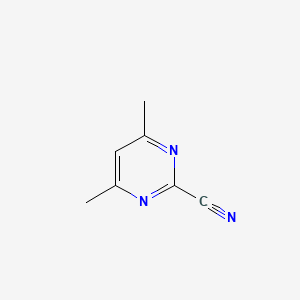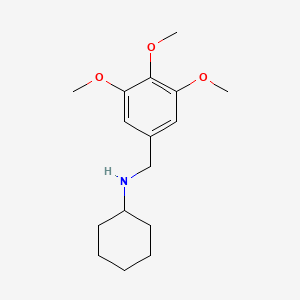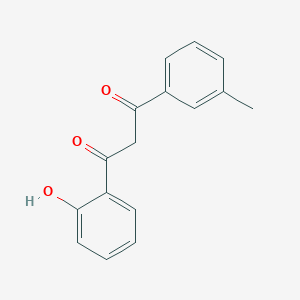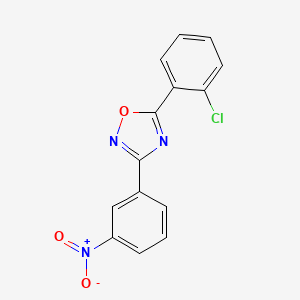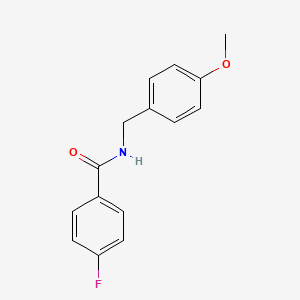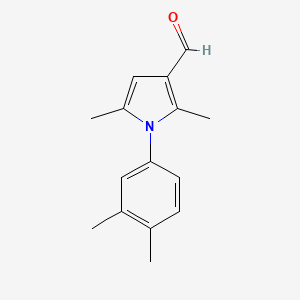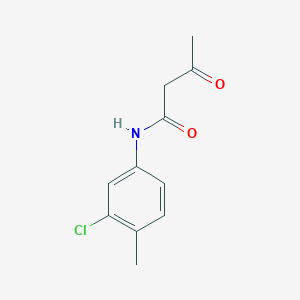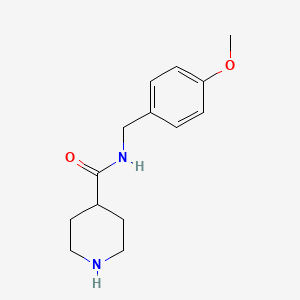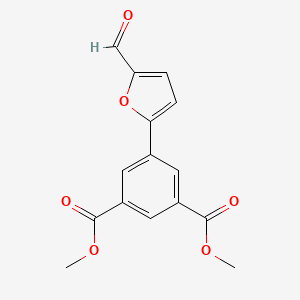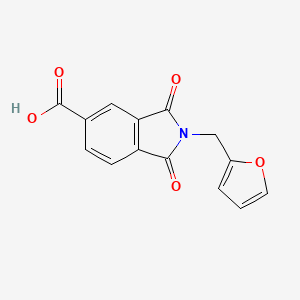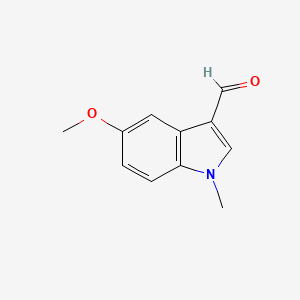
5-甲氧基-1-甲基-1H-吲哚-3-甲醛
概述
描述
5-Methoxy-1-methyl-1H-indole-3-carbaldehyde (5-MeO-MIPCAL) is a novel indole-based carbaldehyde that has recently been synthesized and studied for its potential applications in scientific research. 5-MeO-MIPCAL is an aromatic carbaldehyde that is derived from the indole ring structure and has been found to possess a variety of interesting properties that make it an attractive molecule for further investigation.
科学研究应用
抗病毒活性
包括“5-甲氧基-1-甲基-1H-吲哚-3-甲醛”在内的吲哚衍生物已显示出显著的抗病毒活性 . 例如,已制备并报道了作为抗病毒剂的6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯衍生物 .
抗炎特性
吲哚衍生物具有抗炎特性 . 这使得它们在治疗以炎症为特征的疾病中具有潜在的用途。
抗癌应用
吲哚衍生物已用于治疗癌细胞 . 它们已显示出作为抗癌免疫调节剂的潜力 .
抗HIV活性
吲哚衍生物已显示出抗HIV活性 . 这表明它们在治疗HIV和相关疾病中具有潜在的应用。
抗氧化特性
吲哚衍生物具有抗氧化特性 . 这使得它们在对抗体内氧化应激中具有潜在的用途。
抗菌活性
吲哚衍生物具有抗菌活性 . 这表明它们在治疗各种微生物感染中具有潜在的应用。
抗结核活性
吲哚衍生物已显示出抗结核活性 . 这表明它们在治疗结核病中具有潜在的应用。
抗真菌特性
吲哚-3-甲醛,一种吲哚衍生物,具有抗真菌特性 . 这表明“5-甲氧基-1-甲基-1H-吲哚-3-甲醛”也可能在治疗真菌感染中具有潜在的应用。
未来方向
5-methoxy-1-methyl-1H-indole-3-carbaldehyde is used as a reactant in the synthesis of tryptophan dioxygenase inhibitors as potential anticancer immunomodulators . It is also used in the preparation of an inhibitor of the C-terminal domain of RNA polymerase II and in the preparation of imidazopyridines and imidazobenzothiazoles . These areas could be potential future directions for research and development involving this compound.
作用机制
Target of Action
5-Methoxy-1-methyl-1H-indole-3-carbaldehyde, like many indole derivatives, has been found to bind with high affinity to multiple receptors . This compound is a reactant in the synthesis of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators . It is also used in the preparation of inhibitors of the C-terminal domain of RNA polymerase II .
Mode of Action
Indole derivatives are known to interact with their targets and cause changes that result in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The lipophilicity and water solubility of a compound can impact its bioavailability .
Result of Action
Indole derivatives have been found to have diverse biological activities and therapeutic possibilities .
属性
IUPAC Name |
5-methoxy-1-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-6-8(7-13)10-5-9(14-2)3-4-11(10)12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNAEHQJIMREFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358951 | |
| Record name | 5-methoxy-1-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39974-94-2 | |
| Record name | 5-methoxy-1-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-1-methyl-1H-indole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
